molecular formula C15H15NO2 B14100641 3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one

3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one

Cat. No.: B14100641
M. Wt: 241.28 g/mol
InChI Key: HSRLRBJNFBZQDP-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: Ring A (2-furanyl) and Ring B (4-dimethylaminophenyl). The dimethylamino group (-N(CH₃)₂) on Ring B is an electron-donating substituent, while the furan ring on Ring A introduces heterocyclic aromaticity. This compound has been synthesized via microwave-assisted methods, yielding a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Its structural features make it a candidate for studies in photophysical properties, enzyme inhibition, and fluorescence applications .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLRBJNFBZQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Synthesis

In a representative procedure, 4-dimethylaminobenzaldehyde (1.0 equiv) and 2-acetylfuran (1.2 equiv) are dissolved in ethanol, followed by the addition of sodium hydroxide pellets (20% w/v). The mixture is refluxed for 6–8 hours, yielding the target compound after neutralization and recrystallization from ethanol. This method typically achieves yields of 45–55%, with challenges arising from the electron-donating dimethylamino group, which reduces the electrophilicity of the aldehyde.

Acid-Catalyzed Synthesis

Alternative protocols employ hydrochloric acid (10% v/v) in methanol under reflux for 12 hours. While this approach mitigates side reactions such as aldol addition, yields remain suboptimal (35–40%) due to incomplete conversion.

Micellar-Mediated Synthesis: Surfactant Optimization

Recent advances in green chemistry have explored micellar systems to enhance reaction efficiency. Cetyltrimethylammonium bromide (CTAB) and Tween 80 surfactants demonstrate notable improvements in yield and reaction kinetics.

CTAB-Mediated Reactions

In a micellar system with CTAB (10 mM), 4-dimethylaminobenzaldehyde and 2-acetylfuran react in water at 60°C for 4 hours, yielding 65–70% of the product. The cationic surfactant stabilizes the transition state, facilitating enolate formation despite the aldehyde’s electron-donating substituents.

Tween 80-Mediated Reactions

Nonionic surfactant Tween 80 (15 mM) in aqueous ethanol (1:1 v/v) at 50°C achieves comparable yields (68%) with reduced energy input. The hydrophobic core of Tween 80 micelles enhances substrate solubility, enabling faster reaction rates.

Method Catalyst Solvent Time (h) Yield (%)
Base-catalyzed NaOH Ethanol 8 45–55
Acid-catalyzed HCl Methanol 12 35–40
Micellar (CTAB) CTAB Water 4 65–70
Micellar (Tween 80) Tween 80 Ethanol/H2O 5 68

Mechanistic Insights and Side Reactions

The Claisen–Schmidt condensation proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone. The dimethylamino group’s electron-donating nature slows enolate formation, necessitating stronger bases or prolonged reaction times. Common side products include:

  • Unreacted starting materials : Due to incomplete conversion, particularly in non-micellar systems.
  • Diadducts : Formed via over-condensation, minimized by stoichiometric control.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane (3:1 v/v), yielding pale-yellow crystals. Melting points range from 158–160°C.

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption bands at 1,654 cm⁻¹ (C=O stretch) and 1,604 cm⁻¹ (C=C stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.73 (d, J=16 Hz, Hβ), 7.94 (d, J=16 Hz, Hα), 6.83 (m, aromatic protons).

Comparative Analysis of Synthetic Routes

Micellar methods outperform traditional approaches in yield and reaction time, though scalability remains a challenge. Base-catalyzed systems offer simplicity but require harsh conditions, while acid-catalyzed routes suffer from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and design.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(2-furanyl)- is primarily based on its ability to undergo intramolecular charge transfer (ICT). This involves the transfer of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group. This charge transfer results in unique photophysical properties, such as fluorescence, which can be exploited in various applications. The compound may also interact with biological targets, such as enzymes or receptors, through non-covalent interactions, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with modified substituents on Rings A and B exhibit diverse biological and physicochemical properties. Below is a detailed comparison:

Structural Analogs with Variations in Ring A

Compound Name Substituents (Ring A) Substituents (Ring B) Key Properties/Activity Reference
Target Compound 2-Furanyl 4-Dimethylaminophenyl Fluorescence potential; used in photophysical studies
3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one 3-Pyridyl 4-Dimethylaminophenyl Crystallographically characterized; planar structure enhances π-π stacking interactions
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one 2-Thienyl 4-Dimethylaminophenyl Thiophene’s higher electron density may enhance charge-transfer properties
Cardamonin 2,4-Dihydroxyphenyl Unsubstituted phenyl High MAO-B inhibition (IC₅₀ = 4.35 μM)

Structural Analogs with Variations in Ring B

Compound Name Substituents (Ring A) Substituents (Ring B) Key Properties/Activity Reference
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) 2-Hydroxy-5-iodo-4-methoxyphenyl 4-Fluorophenyl Moderate MAO-B inhibition (IC₅₀ = 25.07 μM)
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (SR-F-129) 4-Bromophenyl 4-Dimethylaminophenyl Structural analog with bromine substitution; NMR-characterized
1-(Benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Benzimidazol-2-yl 4-Dimethylaminophenyl Extended conjugation with benzimidazole; potential kinase inhibition

Electronic and Functional Group Effects

  • For example, the derivative L1 (3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one) exhibits red-shifted emission (λem ≈ 600 nm) due to intramolecular charge transfer (ICT) .
  • Electron-Withdrawing Groups : Compounds like SR-F-130 (trifluoromethylphenyl substitution) show reduced fluorescence but increased lipophilicity, which may enhance membrane permeability .
  • Heterocyclic Modifications : Replacing the furan ring with thiophene (as in the thienyl analog) increases π-electron delocalization, altering absorption/emission spectra .

Biological Activity

3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one, commonly referred to as DAP, is a synthetic compound with a significant interest in the fields of medicinal chemistry and photophysics. This compound is characterized by its unique structure, which includes a dimethylamino group and a furan moiety, contributing to its diverse biological activities. The compound's potential applications span from laser dye materials to therapeutic agents against various diseases.

  • Molecular Formula : C15H15NO2
  • Molar Mass : 241.2851 g/mol
  • CAS Number : 14385-66-1

The compound exhibits a conjugated double bond system that enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to DAP demonstrate significant antimicrobial activity. A study highlighted that chalcones, a class of compounds that includes DAP, exhibit antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Photophysical Properties

DAP has been investigated for its photophysical properties, particularly as a laser dye. A study found that under specific solvent conditions, DAP exhibits amplified spontaneous emission (ASE) bands at 545 nm and 565 nm when excited by laser light. The fluorescence intensity was found to be inversely proportional to the concentration of the dye in solution, indicating potential applications in photonic devices .

Solvent Absorption Peak (nm) Fluorescence Peak (nm) ASE Peak (nm)
Benzene420487-
Toluene413480-
Chloroform424521-
Acetic Acid429520-
Dimethylformamide427541566
Acetonitrile417538565

This table summarizes the absorption and fluorescence peaks observed in various solvents, demonstrating the compound's sensitivity to solvent polarity.

Anti-Cancer Activity

Chalcones have been extensively studied for their anti-cancer properties. DAP's structural features suggest it may also possess similar capabilities. Research has shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases . Further studies are required to elucidate the specific pathways through which DAP exerts its anti-cancer effects.

Case Studies

  • Laser Medium Application : In a study focused on DAP as a laser medium, it was observed that the compound's photophysical properties could be tuned by altering solvent polarity and concentration. This adaptability makes DAP a candidate for developing efficient laser dyes .
  • Antimicrobial Testing : A comparative analysis of chalcones revealed that certain derivatives exhibited enhanced activity against Staphylococcus aureus, suggesting that modifications in the chemical structure can significantly impact biological efficacy .

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics for Claisen-Schmidt condensation, a common method for chalcone synthesis.
  • Catalyst Optimization: Employ acid or base catalysts (e.g., NaOH or HCl) under controlled pH to minimize side reactions like keto-enol tautomerization .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and product stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify π→π* and n→π* transitions in the 350–450 nm range, critical for assessing electronic properties .
  • Fluorescence Spectroscopy: Measure emission maxima (e.g., 472–533 nm in organic solvents) to evaluate Stokes shifts and quantum yields .
  • FTIR and NMR: Confirm functional groups (C=O stretch at ~1650 cm⁻¹) and structural assignments (e.g., dimethylamino protons at δ 2.8–3.2 ppm in 1^1H NMR) .

Q. How do solvent polarity and substituents affect its photophysical properties?

Methodological Answer:

  • Solvent Polarity: Higher polarity solvents (e.g., methanol) induce red shifts in absorption/emission due to stabilization of excited-state dipole moments. Stokes shifts correlate with solvent relaxation dynamics .
  • Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance intramolecular charge transfer (ICT), broadening fluorescence spectra. Compare with analogs like 1-(4-methylsulfonyl phenyl) derivatives to isolate substituent contributions .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and reactivity of this chalcone?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict charge transfer pathways .
  • AIM (Atoms in Molecules) Theory: Analyze bond critical points (BCPs) to quantify intramolecular interactions (e.g., hydrogen bonding in crystal structures) .
  • TD-DFT: Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions .

Q. How does the crystal structure influence its physicochemical properties and stability?

Methodological Answer:

  • X-ray Crystallography: Determine molecular packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that enhance thermal stability .
  • Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., >200°C) with crystal lattice energy .
  • Hirshfeld Surface Analysis: Quantify intermolecular contact contributions (e.g., C–H···O interactions) to solubility and hygroscopicity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-leishmanial vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Studies: Use IC₅₀ values to differentiate therapeutic efficacy (e.g., anti-parasitic activity at <50 μM) from cytotoxicity (e.g., >100 μM) .
  • Assay Standardization: Control variables like cell line selection (e.g., macrophages vs. fibroblasts) and incubation time to minimize variability .
  • Metabolite Profiling: Identify degradation products (e.g., via LC-MS) that may contribute to toxicity in long-term assays .

Q. How can researchers design derivatives to enhance fluorescence quantum yields for optoelectronic applications?

Methodological Answer:

  • Substituent Engineering: Introduce strong electron donors (e.g., pyrrolidinyl) or extend conjugation (e.g., aryl groups) to red-shift emission and improve quantum yields .
  • Aggregation-Induced Emission (AIE): Modify substituents to restrict intramolecular rotation (e.g., bulky groups) and enhance solid-state fluorescence .
  • ASE (Amplified Spontaneous Emission) Testing: Evaluate lasing thresholds under pulsed laser excitation (e.g., 511–548 nm) to assess potential as a laser dye .

Data Contradiction Analysis

Q. How to address discrepancies in reported Stokes shifts across solvent systems?

Methodological Answer:

  • Solvent Relaxation Correction: Use Lippert-Mataga plots to differentiate solvent reorganization energy from intrinsic molecular Stokes shifts .
  • Concentration Effects: Ensure low concentrations (<10⁻⁵ M) to avoid aggregation-induced spectral broadening .
  • Instrument Calibration: Validate spectrometer alignment using standard dyes (e.g., rhodamine B) to ensure wavelength accuracy .

Q. Why do computational HOMO-LUMO gaps sometimes deviate from experimental UV-Vis data?

Methodological Answer:

  • Basis Set Limitations: Compare results from multiple basis sets (e.g., 6-31G* vs. 6-311+G(d,p)) to assess convergence .
  • Solvent Effects in Simulations: Include implicit solvent models (e.g., PCM) to account for dielectric environment shifts .
  • Vibronic Coupling: Incorporate Franck-Condon factors in TD-DFT to model vibronic fine structure absent in static calculations .

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